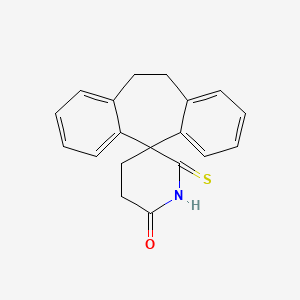![molecular formula C11H14O2Si B13977516 4-[Ethenyl(dimethyl)silyl]benzoic acid CAS No. 66259-07-2](/img/structure/B13977516.png)
4-[Ethenyl(dimethyl)silyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Ethenyl(dimethyl)silyl]benzoic acid is an organosilicon compound with the molecular formula C11H14O2Si. It is characterized by the presence of a benzoic acid moiety substituted with an ethenyl(dimethyl)silyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethenyl(dimethyl)silyl]benzoic acid typically involves the reaction of 4-bromobenzoic acid with vinyl(dimethyl)silane under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Ethenyl(dimethyl)silyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Ethenyl(dimethyl)silyl]benzoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[Ethenyl(dimethyl)silyl]benzoic acid involves its interaction with specific molecular targets. The ethenyl group can undergo polymerization reactions, leading to the formation of polymeric structures. The benzoic acid moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The silyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Dimethyl(vinyl)silyl]benzoic acid
- 4-[Trimethylsilyl]benzoic acid
- 4-[Phenyl(dimethyl)silyl]benzoic acid
Uniqueness
4-[Ethenyl(dimethyl)silyl]benzoic acid is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for polymerization. This sets it apart from other similar compounds that may lack this functional group .
Eigenschaften
CAS-Nummer |
66259-07-2 |
|---|---|
Molekularformel |
C11H14O2Si |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
4-[ethenyl(dimethyl)silyl]benzoic acid |
InChI |
InChI=1S/C11H14O2Si/c1-4-14(2,3)10-7-5-9(6-8-10)11(12)13/h4-8H,1H2,2-3H3,(H,12,13) |
InChI-Schlüssel |
SFTHLIGYLPKZDP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=C)C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)


![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)



![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

